molecular formula C19H26N2O4S B14951626 5-Oxo-5-{[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}pentanoic acid

5-Oxo-5-{[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}pentanoic acid

Cat. No.: B14951626
M. Wt: 378.5 g/mol
InChI Key: OFFWIAUPDUOINV-UHFFFAOYSA-N
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Description

4-{[3-(PIPERIDINE-1-CARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound that features a piperidine ring, a benzothiophene moiety, and a butanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(PIPERIDINE-1-CARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactionsThe final step involves the attachment of the butanoic acid group under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(PIPERIDINE-1-CARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{[3-(PIPERIDINE-1-CARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-(PIPERIDINE-1-CARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The piperidine ring and benzothiophene moiety are known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(PIPERIDINE-1-CARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is unique due to its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

5-oxo-5-[[3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]pentanoic acid

InChI

InChI=1S/C19H26N2O4S/c22-15(9-6-10-16(23)24)20-18-17(13-7-2-3-8-14(13)26-18)19(25)21-11-4-1-5-12-21/h1-12H2,(H,20,22)(H,23,24)

InChI Key

OFFWIAUPDUOINV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)CCCC(=O)O

Origin of Product

United States

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